Cas no 1805752-17-3 (Methyl 2-(3-ethoxy-3-oxopropyl)-3-methylphenylacetate)

Methyl 2-(3-ethoxy-3-oxopropyl)-3-methylphenylacetate 化学的及び物理的性質
名前と識別子
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- Methyl 2-(3-ethoxy-3-oxopropyl)-3-methylphenylacetate
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- インチ: 1S/C15H20O4/c1-4-19-14(16)9-8-13-11(2)6-5-7-12(13)10-15(17)18-3/h5-7H,4,8-10H2,1-3H3
- InChIKey: ZTFVFZJBTDJYEO-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(CCC1C(C)=CC=CC=1CC(=O)OC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 8
- 複雑さ: 301
- トポロジー分子極性表面積: 52.6
- 疎水性パラメータ計算基準値(XlogP): 2.5
Methyl 2-(3-ethoxy-3-oxopropyl)-3-methylphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010008087-500mg |
Methyl 2-(3-ethoxy-3-oxopropyl)-3-methylphenylacetate |
1805752-17-3 | 97% | 500mg |
823.15 USD | 2021-07-06 | |
Alichem | A010008087-250mg |
Methyl 2-(3-ethoxy-3-oxopropyl)-3-methylphenylacetate |
1805752-17-3 | 97% | 250mg |
489.60 USD | 2021-07-06 | |
Alichem | A010008087-1g |
Methyl 2-(3-ethoxy-3-oxopropyl)-3-methylphenylacetate |
1805752-17-3 | 97% | 1g |
1,549.60 USD | 2021-07-06 |
Methyl 2-(3-ethoxy-3-oxopropyl)-3-methylphenylacetate 関連文献
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
Methyl 2-(3-ethoxy-3-oxopropyl)-3-methylphenylacetateに関する追加情報
Methyl 2-(3-ethoxy-3-oxopropyl)-3-methylphenylacetate: A Comprehensive Overview
The compound Methyl 2-(3-ethoxy-3-oxopropyl)-3-methylphenylacetate, identified by the CAS number 1805752-17-3, is a highly specialized organic compound with significant applications in various fields of chemistry and material science. This compound has garnered attention due to its unique structural properties and potential uses in advanced chemical synthesis and material engineering. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent research findings related to this compound.
The molecular structure of Methyl 2-(3-ethoxy-3-oxopropyl)-3-methylphenylacetate is characterized by a phenyl ring substituted with specific functional groups. The phenyl group is attached to an acetate ester, which introduces a methyl group at the para position. Additionally, the molecule features a propyl chain with an ethoxy and oxo group at the same carbon atom. This unique arrangement of functional groups imparts distinctive chemical reactivity and physical properties to the compound.
Recent studies have highlighted the importance of such compounds in the development of novel materials for electronic applications. Researchers have explored the use of Methyl 2-(3-ethoxy-3-oxopropyl)-3-methylphenylacetate as a precursor in the synthesis of advanced polymers and organic semiconductors. These materials exhibit exceptional electronic properties, making them suitable for use in flexible electronics and optoelectronic devices.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The process typically involves the esterification of a phenolic compound with an appropriate alkylating agent. The presence of directing groups on the phenyl ring facilitates the regioselective formation of the desired product. Recent advancements in catalytic methods have further enhanced the efficiency and scalability of this synthesis pathway.
The physical properties of Methyl 2-(3-ethoxy-3-oxopropyl)-3-methylphenylacetate are also worth noting. The compound exhibits a high degree of thermal stability, which is advantageous for its use in high-temperature applications. Additionally, its solubility in common organic solvents makes it amenable to various chemical transformations.
Recent research has also focused on the biological activity of this compound. Preliminary studies suggest that it may exhibit potential as a bioactive agent in pharmaceutical applications. However, further investigations are required to fully understand its pharmacokinetic properties and therapeutic potential.
In conclusion, Methyl 2-(3-ethoxy-3-oxopropyl)-3-methylphenylacetate is a versatile compound with promising applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and material science, positions it as a valuable tool for future innovations in chemistry and technology.
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